

A Comparative Toxicological Assessment of Tungsten Hexacarbonyl and Nickel Tetracarbonyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexacarbonyltungsten

Cat. No.: B083919

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological data for tungsten hexacarbonyl (W(CO)_6) and nickel tetracarbonyl (Ni(CO)_4). The information presented is intended to inform researchers and professionals in drug development and other scientific fields about the distinct hazard profiles of these two metal carbonyl compounds. This document summarizes quantitative toxicity data, outlines relevant experimental protocols for toxicity assessment, and visualizes the known signaling pathway associated with nickel tetracarbonyl toxicity.

Executive Summary

Nickel tetracarbonyl is a highly toxic and volatile liquid, posing a significant inhalation hazard with well-documented systemic effects.^{[1][2]} Its toxicity is characterized by a distinct two-stage illness, and its carcinogenic potential has been noted.^[1] In contrast, tungsten hexacarbonyl is a solid with significantly lower acute toxicity. While data for W(CO)_6 is less comprehensive, available information suggests its primary toxicological concern is the potential release of carbon monoxide and general, less severe systemic effects.^[3]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for W(CO)_6 and Ni(CO)_4 . It is important to note that much of the data for tungsten hexacarbonyl is based on estimates and expert judgment due to a lack of extensive experimental studies.

Table 1: Acute Toxicity of Tungsten Hexacarbonyl (W(CO)_6)

Route of Exposure	Test Species	LD50/LC50 Value	Source Classification
Oral	Rat	> 5000 mg/kg	Experimental Result[3]
Oral	-	100.1 mg/kg	Acute Toxicity Estimate[4]
Dermal	-	300.1 mg/kg	Acute Toxicity Estimate[4][5]
Inhalation (4h)	-	0.51 mg/L	Acute Toxicity Estimate[4][5]

Table 2: Acute Toxicity of Nickel Tetracarbonyl (Ni(CO)_4)

Route of Exposure	Test Species	LC50 Value (30-minute exposure)	Source
Inhalation	Human	~3 ppm (estimated)	[2]
Inhalation	Rat	35 ppm	[6]
Inhalation	Mouse	10 ppm	
Inhalation	Cat	266 ppm	

Mechanisms of Toxicity

Tungsten Hexacarbonyl (W(CO)_6)

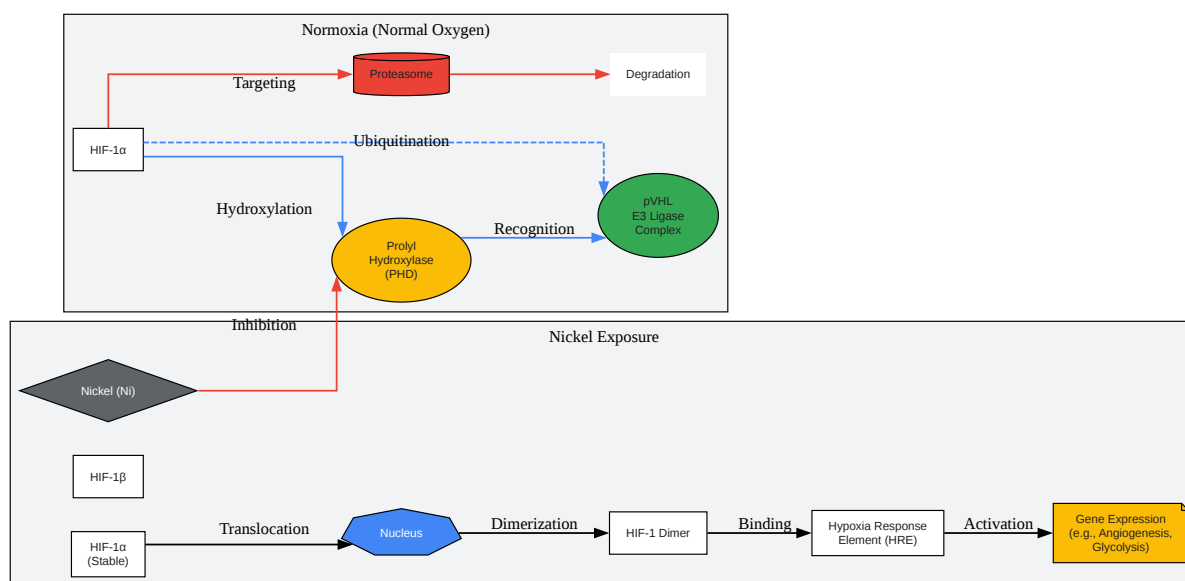
The primary mechanism of toxicity for tungsten hexacarbonyl is believed to be the liberation of carbon monoxide (CO), which can complex with hemoglobin and impede oxygen transport in

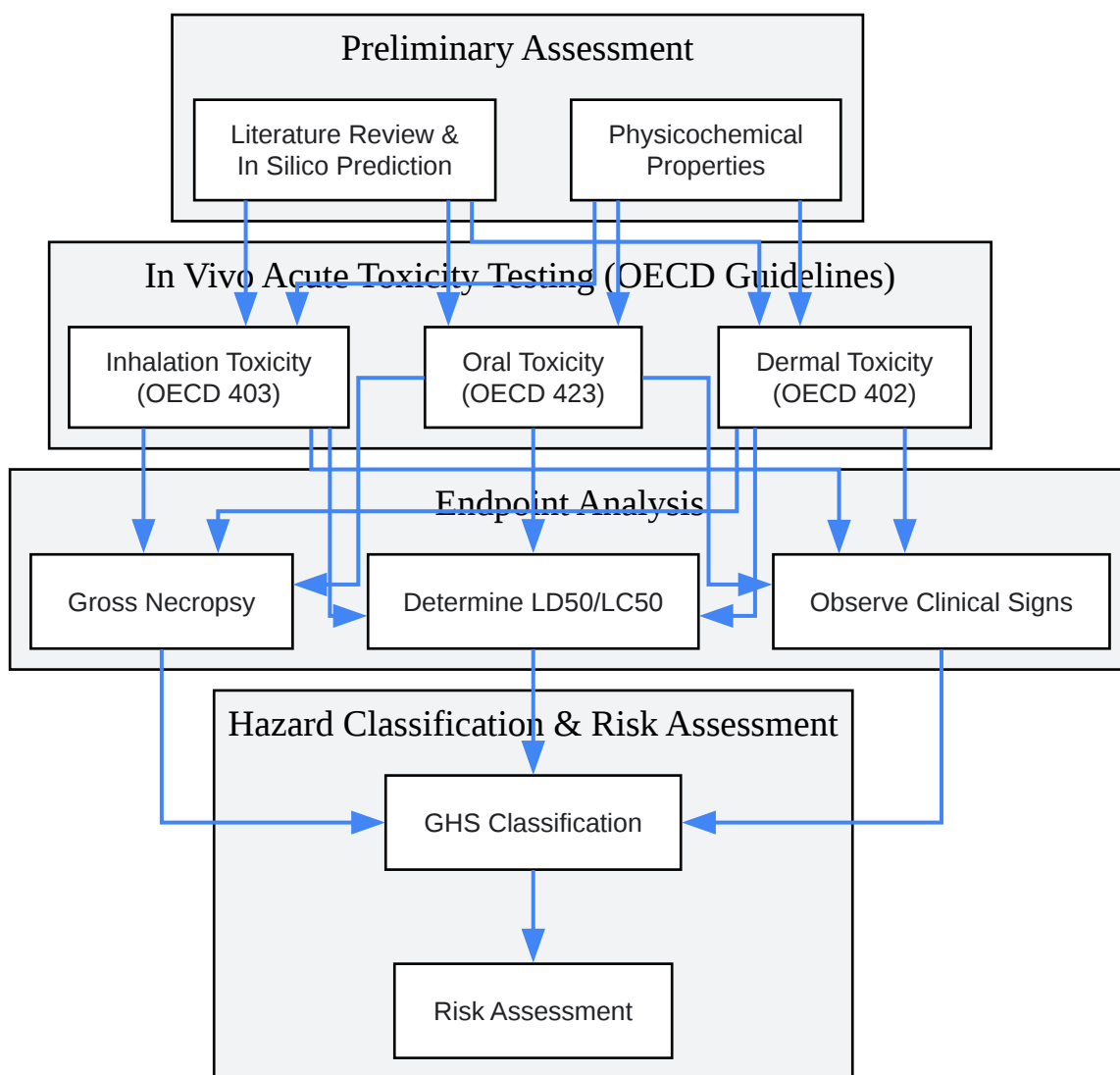
the blood.[3] Some sources also report a "weakly fibrinogenic and general toxicity," though the specific pathways for these effects are not well-defined.[3]

Nickel Tetracarbonyl ($\text{Ni}(\text{CO})_4$)

The toxicity of nickel tetracarbonyl is multifaceted. In addition to the release of carbon monoxide, the nickel moiety itself exerts significant toxic effects.[1] A key mechanism identified in nickel-induced carcinogenesis is the activation of the hypoxia-inducible signaling pathway.[7] Nickel ions can inhibit prolyl hydroxylase (PHD) enzymes, which are responsible for marking the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1 α) for degradation under normal oxygen conditions (normoxia).[5][8] This inhibition leads to the stabilization and accumulation of HIF-1 α , which then translocates to the nucleus, dimerizes with HIF-1 β , and activates the transcription of genes typically associated with hypoxic conditions.[7][9] This disruption of cellular oxygen sensing is a critical factor in nickel's carcinogenic activity.

Signaling Pathway Diagram: Nickel-Induced Hypoxia Pathway Activation





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- To cite this document: BenchChem. [A Comparative Toxicological Assessment of Tungsten Hexacarbonyl and Nickel Tetracarbonyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083919#cross-referencing-toxicity-data-of-metal-carbonyls-w-co-vs-ni-co]

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